Product packaging for 7,9-Bis(2-carboxyethyl)guanine(Cat. No.:CAS No. 93490-22-3)

7,9-Bis(2-carboxyethyl)guanine

Cat. No.: B14345305
CAS No.: 93490-22-3
M. Wt: 297.27 g/mol
InChI Key: BPUDTMYGLKEGOO-UHFFFAOYSA-N
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Description

7,9-Bis(2-carboxyethyl)guanine is a dialkylated guanine derivative identified as a DNA adduct. It is formed through the alkylation of guanine bases in DNA by certain carcinogens, such as β-propiolactone (BPL) and acrylonitrile (AN) . This adduct is typically observed after prolonged reaction times, following the initial formation of the monoadduct 7-(2-carboxyethyl)guanine . The formation of this and related adducts is a key mechanism in the study of chemical carcinogenesis, as these modifications to DNA structure can lead to mutations if not repaired and are implicated in the initiation of cancer . Researchers utilize this compound as a critical standard and tool in toxicology and cancer research to investigate the mechanisms of DNA damage, understand the specific interactions between electrophilic carcinogens and DNA , and develop sensitive analytical methods for adduct detection in biological samples . This product is intended for research purposes only and is not approved for use in humans, nor as a diagnostic or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O5 B14345305 7,9-Bis(2-carboxyethyl)guanine CAS No. 93490-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93490-22-3

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

3-[2-amino-9-(2-carboxyethyl)-6-oxo-1,8-dihydropurin-7-yl]propanoic acid

InChI

InChI=1S/C11H15N5O5/c12-11-13-9-8(10(21)14-11)15(3-1-6(17)18)5-16(9)4-2-7(19)20/h1-5H2,(H,17,18)(H,19,20)(H3,12,13,14,21)

InChI Key

BPUDTMYGLKEGOO-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=C(N1CCC(=O)O)N=C(NC2=O)N)CCC(=O)O

Origin of Product

United States

Mechanisms of Formation of 7,9 Bis 2 Carboxyethyl Guanine

Chemical Alkylation Pathways Leading to Bis-Carboxyethylation of Guanine (B1146940)

The primary route to the formation of 7,9-bis(2-carboxyethyl)guanine involves the direct alkylation of the guanine molecule. This process is characterized by the sequential addition of two 2-carboxyethyl groups to the nitrogen atoms at positions 7 and 9 of the purine (B94841) ring.

Reaction of Guanine with β-Propiolactone: Initial Mono- and Subsequent Dialkylation

β-Propiolactone (BPL) is a well-documented alkylating agent that reacts with DNA to form carboxyethyl derivatives. drugbank.com The reaction with guanine is a prominent interaction. nih.gov The initial step involves the alkylation of the N7 position of guanine, forming the mono-adduct 7-(2-carboxyethyl)guanine (B93588) (7-CEG). acs.org This reaction is energetically favorable. nih.govacs.org In vitro studies have shown that 7-CEG is a major product of the reaction between BPL and guanosine (B1672433), deoxyguanylic acid, and RNA. acs.org

Following the initial mono-alkylation, a second alkylation event can occur, particularly with longer reaction times. acs.org This leads to the formation of the dialkylated product, this compound. acs.org The process involves the addition of a second 2-carboxyethyl group to the N9 position of the already modified guanine base.

Nucleophilic Attack and SN2 Reaction Mechanisms on Guanine Residues

The alkylation of guanine by agents like β-propiolactone proceeds through a nucleophilic attack mechanism. nih.govacs.org The nitrogen atoms in the guanine ring, particularly N7, are electron-rich and thus serve as potent nucleophiles. escholarship.org The reaction is characterized as an SN2 (bimolecular nucleophilic substitution) reaction. nih.govacs.org In this mechanism, the nucleophilic nitrogen atom of guanine directly attacks the electrophilic carbon atom of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

Computational studies have confirmed that alkylation is an energetically more favorable process than acylation for all nucleobases, with guanine being the most reactive. nih.govacs.org The reactivity of the guanine residue can be influenced by its local environment within the DNA structure, such as the identity of neighboring bases. escholarship.org

Hydrolytic Conversion Pathways from Related Adducts to this compound

In addition to direct dialkylation, this compound can also be formed through the chemical transformation of other DNA adducts.

Hydrolysis of Cyanoethyl Adducts to Carboxyethyl Analogs

Another pathway to the formation of carboxyethylated guanine adducts involves the hydrolysis of precursor cyanoethyl adducts. The industrial chemical acrylonitrile (B1666552), for example, is known to react with DNA to form cyanoethyl adducts. nih.govnih.govnih.gov These include 7-(2-cyanoethyl)guanine (B35090) and 7,9-bis-(2-cyanoethyl)guanine. nih.govnih.govnih.gov

These cyanoethyl adducts can undergo hydrolysis, where the nitrile group (-CN) is converted to a carboxylic acid group (-COOH). nih.govnih.gov This conversion is thought to be facilitated by an intramolecular-catalyzed reaction, particularly when the cyanoethyl group is attached to a ring nitrogen adjacent to an exocyclic nitrogen. nih.govnih.gov This process results in the formation of the corresponding carboxyethyl adducts, including this compound from 7,9-bis-(2-cyanoethyl)guanine.

Influence of Reaction Conditions on Dialkylation Outcomes

The extent of both mono- and dialkylation of guanine is significantly influenced by the reaction conditions. Factors such as pH, temperature, and reaction time play a crucial role. For instance, studies with acrylonitrile have shown that the formation of both cyanoethyl and subsequent carboxyethyl adducts occurs over extended periods, on the order of days, at physiological pH and temperature. nih.govnih.govnih.gov

ParameterEffect on Dialkylation
Reaction Time Longer reaction times favor the formation of dialkylated products. acs.org
pH Adduct formation has been observed at physiological pH (7.0). nih.govnih.govnih.gov
Temperature Reactions have been shown to proceed at physiological temperature (37°C). nih.govnih.govnih.gov
Concentration of Alkylating Agent Higher concentrations generally lead to increased adduct formation.

Chemical Reactivity and Interaction Dynamics of 7,9 Bis 2 Carboxyethyl Guanine with Nucleic Acids

Site Specificity of Guanine (B1146940) Alkylation: N7 and N9 Positions

The guanine base in DNA and RNA possesses several nucleophilic sites that are susceptible to alkylation. Of these, the N7 position is the most reactive and, consequently, the predominant site of initial adduct formation for a wide range of alkylating agents nih.govresearchgate.net. This high reactivity is attributed to the accessibility of the N7 atom in the major groove of the DNA double helix and its inherent nucleophilicity.

Alkylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of guanine, which can have several destabilizing effects on the DNA structure nih.gov. While the N7 position is the primary target, alkylation can also occur at other sites, including the N9 position. The formation of a di-substituted adduct like 7,9-Bis(2-carboxyethyl)guanine implies a reactive precursor capable of alkylating both the N7 and N9 positions. While simultaneous alkylation is possible, it is more likely that an initial alkylation at the highly reactive N7 position is followed by a second alkylation event at the N9 position, particularly if the alkylating agent is present in sufficient concentration.

The specific chemical precursor to this compound is not definitively established in the provided search results, but the formation of the related mono-adduct, 7-(2'-carboxyethyl)guanine, has been linked to acrylic acid nih.govnih.gov. It is plausible that acrylic acid or a related reactive molecule could be a precursor to the di-substituted adduct. The sequence context of the guanine residue can also influence the rate of alkylation. For instance, runs of contiguous guanines are often sites of preferential alkylation by some nitrogen mustards scispace.comnih.gov.

Table 1: Key Positions of Guanine Alkylation

Position Reactivity Consequence of Alkylation
N7 Highest Introduces a positive charge, destabilizes the glycosidic bond, and can lead to depurination or ring opening. nih.gov
N9 Lower Can occur, often as a secondary event after N7 alkylation. Contributes to structural distortion.
O6 Lower than N7 Often associated with mutagenicity as it can disrupt Watson-Crick base pairing. nih.gov
N1 Lower Participates in Watson-Crick base pairing; alkylation is disruptive.
N2 Lower Exocyclic amino group, less frequently alkylated.
C8 Lower Can be a site for some adducts, leading to depurination. nih.gov

Conformational Changes and Structural Distortions Induced by this compound in DNA/RNA Structures

The covalent attachment of bulky chemical moieties to DNA bases can induce significant conformational changes and distortions in the helical structure of DNA and RNA researchgate.netnih.gov. The this compound adduct, with two carboxyethyl groups attached to the guanine base, represents a bulky lesion. The presence of these two substituent groups would sterically hinder the normal base stacking and pairing within the nucleic acid duplex.

Bulky adducts are known to cause a range of structural perturbations, including:

Bending and unwinding of the DNA helix: The steric bulk of the adduct can force the DNA to bend or untwist to accommodate the lesion researchgate.net.

Disruption of base pairing: The adduct can interfere with the hydrogen bonds between the modified guanine and its complementary cytosine, potentially leading to a localized "melting" of the DNA.

Base displacement: In some cases, the adducted base may be displaced from the interior of the helix into the major or minor groove.

These structural distortions are recognized by the cellular DNA repair machinery, such as the nucleotide excision repair (NER) pathway, which is responsible for removing a wide variety of bulky, helix-distorting lesions researchgate.netnih.gov. The recognition of these distortions is a critical first step in initiating the repair process. The extent and nature of the distortion can depend on the specific stereochemistry of the adduct and its local sequence context.

Stability and Persistence of the this compound Adduct within Nucleic Acids

The chemical stability of DNA adducts is a key determinant of their biological consequences. Adducts that are chemically stable and not efficiently repaired can persist in the genome, increasing the likelihood of mutations during DNA replication.

N7-guanine adducts are generally considered to be chemically unstable nih.govnih.gov. The positive charge introduced at the N7 position weakens the N-glycosidic bond that connects the guanine base to the deoxyribose sugar. This instability can lead to two primary outcomes: depurination (loss of the entire adducted base) or imidazole ring-opening to form a formamidopyrimidine (FAPy) lesion nih.govnih.gov.

The half-lives of N7-guanine adducts in double-stranded DNA can range from a few hours to several days nih.gov. The size of the alkyl group can influence this stability, with larger groups generally promoting depurination nih.gov. The presence of a second carboxyethyl group at the N9 position in this compound would likely further destabilize the adduct. The electronic and steric effects of having two bulky, negatively charged groups (at physiological pH) would be expected to increase the rate of depurination compared to a mono-substituted N7 adduct.

The persistence of an adduct in a cell is a balance between its chemical stability and the rate of its removal by DNA repair enzymes nih.gov. While bulky adducts can be substrates for NER, the efficiency of repair can vary depending on the specific structure of the adduct and its location in the genome.

Potential for Adduct-Induced Depurination Events and Abasic Site Generation

A major consequence of the formation of N7-alkylguanine adducts is the increased likelihood of depurination nih.govnih.govwikipedia.org. The alkylation at the N7 position creates a positive charge on the guanine ring system, which facilitates the cleavage of the N-glycosidic bond, leading to the release of the modified guanine base and the formation of an apurinic (AP) site in the DNA backbone nih.govnih.gov. An AP site is a lesion where a base is missing, but the sugar-phosphate backbone remains intact wikipedia.orgresearchgate.net.

The formation of this compound would be expected to be highly prone to depurination due to the presence of the alkyl group at the N7 position. The additional alkyl group at N9 would likely exacerbate this instability. Studies have shown that relative to an unmodified guanine, an N7-methylguanine adduct depurinates approximately 10^6 times more rapidly at physiological pH and temperature nih.gov.

The generation of abasic sites is a significant form of DNA damage because they are non-instructional lesions. During DNA replication, the polymerase machinery may stall at an AP site or may incorporate an incorrect nucleotide opposite the lesion, often leading to mutations such as G to T transversions nih.gov. While cells possess repair mechanisms for AP sites, primarily through the base excision repair (BER) pathway, a high frequency of depurination can overwhelm these systems, increasing the risk of mutagenesis and genomic instability wikipedia.org.

Synthesis and Derivatization Strategies for Research on 7,9 Bis 2 Carboxyethyl Guanine

Laboratory Synthesis of 7,9-Bis(2-carboxyethyl)guanine and its Analogs

The laboratory synthesis of this compound can be achieved through the alkylation of guanine (B1146940) residues within DNA, followed by hydrolysis. A common method involves the reaction of calf thymus DNA with alkylating agents like acrylonitrile (B1666552) or β-propiolactone.

Reaction of the carcinogen acrylonitrile with 2'-deoxyguanosine (B1662781) can lead to the formation of 7,9-bis(2-cyanoethyl)guanine, which serves as a direct precursor to this compound. nih.gov The cyanoethyl groups are subsequently hydrolyzed to carboxyethyl groups. nih.gov Similarly, β-propiolactone reacts with guanosine (B1672433), primarily at the N7 position, to form 7-(2-carboxyethyl)guanine (B93588) (7-CEG). acs.org Further reaction can lead to the dialkylated product, 7,9-di(2-carboxyethyl)-guanine. acs.org

The synthesis of related guanine analogs often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds at the C8 position of guanine derivatives. nih.govvanderbilt.edu This approach is valuable for creating a variety of C8-modified guanosine analogs for research purposes.

A general scheme for the formation of this compound from the reaction of acrylonitrile with DNA is the initial formation of 7,9-bis(2-cyanoethyl)guanine, which is then hydrolyzed to the final product. nih.gov The relative amounts of different adducts formed during the reaction of acrylonitrile with calf thymus DNA have been quantified, with 7,9-bis-CNE-Gua (the cyanoethyl precursor) accounting for a fraction of the total adducts formed. nih.gov

Table 1: Adducts formed from the reaction of Acrylonitrile with Calf Thymus DNA This table is interactive. You can sort and filter the data.

Adduct Relative Amount (%)
1-CE-Ade 26
N6-CE-Ade 8
3-CE-Cyt 1
7-CNE-Gua 26
7,9-bis-CNE-Gua 4
Imidazole (B134444) ring-opened 7,9-bis-CNE-Gua 19
3-CNE-Thy 16

Data sourced from in vitro alkylation studies of calf thymus DNA. nih.gov

Derivatization for Enhanced Analytical Detection

The analysis of polar molecules like this compound by mass spectrometry often requires derivatization to improve their volatility and ionization efficiency. ddtjournal.com

For carboxylic acid-containing compounds, esterification is a common derivatization strategy. ddtjournal.com In the context of carboxyethylated guanine adducts, the carboxyl groups can be converted to their corresponding esters, such as methyl esters, to facilitate analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov

A documented method for the derivatization of the related compound 7-(2'-carboxyethyl)guanine (7-CEGua) involves treatment with acetyl chloride in methanol. nih.gov This reaction converts the carboxylic acid to its methyl ester, which can then be readily analyzed. nih.gov This method has been shown to proceed with high yield (around 90%). nih.gov The resulting esterified adduct can be quantified using LC-ESI-MS/MS with selected reaction monitoring (SRM). nih.gov For the methyl ester of 7-CEGua, the transition of the protonated molecular ion [M+H]+ to a specific product ion is monitored for quantification. nih.gov

Table 2: Mass Spectrometric Parameters for Methylated 7-CEGua This table is interactive. You can sort and filter the data.

Compound Precursor Ion (m/z) Product Ion (m/z) Analytical Technique
Methyl ester of 7-CEGua 238 152 LC-ESI-MS/MS-SRM

Data from a study on the detection of carboxyethylguanine in human liver DNA. nih.gov

Incorporation of Modified Guanine Bases into Oligonucleotides for Mechanistic Studies

To investigate the biological consequences of DNA damage, such as the effects on DNA replication and repair, it is essential to incorporate modified bases into synthetic oligonucleotides at specific sites. The phosphoramidite (B1245037) method is the standard approach for the solid-phase synthesis of such modified oligonucleotides. nih.gov

For guanine bases modified at the C8 position, a common strategy involves the synthesis of the corresponding phosphoramidite building block. nih.govd-nb.info This typically requires a multi-step synthesis starting from a commercially available modified nucleoside or by modifying 2'-deoxyguanosine. The synthesis of the phosphoramidite of a C8-modified deoxyguanosine adduct has been achieved in several steps, with the key step often being a palladium-catalyzed cross-coupling reaction to introduce the modification at the C8 position. nih.govd-nb.info

Once the modified phosphoramidite is synthesized and purified, it can be used in an automated DNA synthesizer. nih.gov The coupling time for the modified monomer may need to be extended to ensure efficient incorporation into the growing oligonucleotide chain. nih.gov After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. nih.gov It is sometimes necessary to add a reducing agent, such as 2-mercaptoethanol, during deprotection to prevent oxidative degradation of the modified base. nih.gov

The resulting modified oligonucleotides can then be used in a variety of mechanistic studies, including structural analysis by NMR and investigations into how the adduct affects the fidelity of DNA polymerases or its recognition by DNA repair enzymes. nih.govunderstandinganimalresearch.org.uknobelprize.org

Advanced Analytical Methodologies for the Detection and Quantification of 7,9 Bis 2 Carboxyethyl Guanine

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of DNA adducts due to its exceptional sensitivity and ability to provide structural information. nih.gov When coupled with separation techniques, MS-based methods offer robust platforms for the unambiguous identification and precise quantification of adducts like 7,9-Bis(2-carboxyethyl)guanine, even in complex biological matrices. nih.gov

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely adopted technique for the analysis of DNA adducts. researchgate.net This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov In the context of analyzing guanine (B1146940) adducts, a sample containing the adducts is first subjected to enzymatic hydrolysis to release the modified bases. nih.gov This mixture is then introduced into the LC system for separation.

Following chromatographic separation, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid sample. nih.gov These ions are then subjected to tandem mass spectrometry (MS/MS). In a typical MS/MS experiment for adduct quantification, specific ion transitions are monitored. For instance, in the analysis of a related compound, 7-(2'-carboxyethyl)guanine (7-CEGua), after conversion to its methyl ester, the transition from the protonated molecule [M+H]⁺ to a specific fragment ion is monitored. nih.gov This selected reaction monitoring (SRM) provides a high degree of specificity, minimizing interference from other components in the sample. nih.gov The coupling of LC with ESI-MS/MS allows for the sensitive and accurate measurement of adducts in biological samples. google.com

A study on 7-CEGua demonstrated the utility of LC-ESI-MS/MS for its detection in human liver DNA. nih.gov The method involved enzymatic hydrolysis of DNA, solid-phase extraction for sample cleanup, derivatization to the methyl ester, and subsequent analysis by LC-ESI-MS/MS-SRM. nih.gov This approach proved to be sensitive, accurate, and precise for the quantification of 7-CEGua. nih.gov

Parameter Description Reference
Technique Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) researchgate.net
Ionization Method Electrospray Ionization (ESI) nih.gov
Analysis Mode Selected Reaction Monitoring (SRM) nih.gov
Sample Preparation Enzymatic hydrolysis, solid-phase extraction, derivatization nih.gov
Application Detection and quantification of carboxyethyl guanine adducts in DNA nih.gov

For the most accurate quantification of DNA adducts, stable isotope dilution mass spectrometry (IDMS) is considered the gold standard. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled analogue of the analyte of interest to the sample as an internal standard. nih.gov The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). nih.govresearchgate.net

The key advantage of IDMS is that the internal standard behaves identically to the analyte during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss or variability during these steps. nih.gov In the mass spectrometer, the unlabeled analyte and the labeled internal standard are detected as separate ions with different mass-to-charge ratios. researchgate.net By comparing the peak areas of the analyte and the internal standard, a precise and accurate concentration of the analyte in the original sample can be determined. nih.gov

The use of an internal standard with a mass difference of at least 3-5 mass units higher than the analyte is recommended to minimize potential interference from natural isotopes. researchgate.net For example, in the quantification of N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG), a related adduct, ¹⁵N₅-labeled CEdG is used as the internal standard. google.comscispace.com This approach significantly enhances the accuracy and reproducibility of the quantification. google.com

Method Principle Advantage Reference
Stable Isotope Dilution Mass Spectrometry (IDMS)Use of a stable isotope-labeled internal standard that is chemically identical to the analyte.High accuracy and precision by correcting for sample loss and analytical variability. nih.govresearchgate.net
Internal Standard Chemically identical to the analyte but with a different mass due to heavy isotope incorporation (e.g., ¹³C, ¹⁵N).Co-elutes with the analyte and experiences similar matrix effects. nih.govresearchgate.net
Quantification Based on the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard.Provides absolute quantification. nih.gov

High-resolution mass spectrometry (HRMS) is an invaluable tool for the structural characterization of DNA adducts. nih.gov Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm). researchgate.netacs.org This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification.

When a potential new adduct is discovered, HRMS can provide a highly accurate mass measurement of the molecular ion. This information, combined with fragmentation data from MS/MS experiments, allows researchers to propose and confirm the chemical structure of the adduct. nih.gov The high resolving power of these instruments also helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.net This capability is particularly important in the analysis of complex biological samples where numerous endogenous and exogenous compounds may be present.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of DNA adducts from complex biological mixtures prior to their analysis by mass spectrometry or other detection methods. nih.gov The choice of chromatographic method depends on the specific properties of the adduct and the complexity of the sample matrix.

High-performance liquid chromatography (HPLC) is the most widely used chromatographic technique for the separation of DNA adducts. nih.gov HPLC systems utilize a liquid mobile phase to move the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. shodex.com

A variety of HPLC columns with different stationary phases are available, allowing for the separation of a wide range of compounds. sielc.com For DNA adducts, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. scispace.comoup.com By carefully controlling the composition of the mobile phase (gradient elution), a complex mixture of adducts and normal nucleosides can be effectively separated. enghusen.dk

In some cases, offline HPLC can be used as a purification step prior to MS analysis. nih.gov Fractions containing the adduct of interest are collected from the HPLC, and these purified fractions are then analyzed by mass spectrometry. This two-step process can improve the sensitivity of the analysis by removing interfering substances. nih.gov

HPLC Column Type Stationary Phase Chemistry Separation Principle Typical Analytes
Reversed-Phase (e.g., C18)Nonpolar (hydrophobic)Partitioning based on polarityNonpolar to moderately polar compounds, including many DNA adducts
Normal-PhasePolar (hydrophilic)Adsorption based on polarityPolar compounds
Ion-ExchangeCharged functional groupsElectrostatic interactionsIonic or ionizable compounds
Mixed-ModeCombination of two or more stationary phase chemistriesMultiple separation mechanismsComplex mixtures with diverse components

Spectroscopic Characterization of this compound and Related Adducts

In addition to mass spectrometry, other spectroscopic techniques are used to characterize the structure of newly synthesized or isolated DNA adducts. These methods provide complementary information that helps to confirm the identity and structure of the compound.

Ultraviolet (UV) spectroscopy is often used to obtain preliminary information about the structure of a purine (B94841) derivative. The UV spectrum of a compound is dependent on its electronic structure, and the position of the maximum absorbance (λmax) can be indicative of the substitution pattern on the purine ring. nih.govoup.com For example, the UV absorption spectra of 7-alkylguanines are distinct from those of guanine itself. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR and ¹³C NMR spectra can be used to identify the different protons and carbons in the molecule and to determine how they are connected. google.comrsc.org This information is invaluable for the unambiguous structural elucidation of a novel DNA adduct. For instance, the proton magnetic resonance spectra of related imidazole (B134444) derivatives show characteristic downfield shifts of the vinylic protons upon alkylation. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including complex heterocyclic compounds like this compound. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. libretexts.org

For the structural elucidation of this compound, both ¹H and ¹³C NMR spectroscopy are employed. ipb.pt

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, specific proton signals corresponding to the guanine ring and the two 2-carboxyethyl chains can be identified and assigned. For instance, the proton at the C-8 position of the guanine ring typically appears as a singlet in the aromatic region of the spectrum. cdnsciencepub.com The methylene (B1212753) protons of the carboxyethyl groups would exhibit characteristic triplet signals due to coupling with the adjacent methylene groups. cdnsciencepub.com

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. researchgate.net The chemical shifts of the carbonyl carbons in the carboxyethyl groups and the carbons of the purine ring are particularly diagnostic.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish the connectivity between protons and carbons, further confirming the structure. scielo.org.mx For example, HMBC experiments can show long-range correlations between the protons of the ethyl chains and the carbons of the guanine core, definitively establishing the points of attachment.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Guanine C-8 H~7.8-8.2 (s)~140-145
N7-CH₂~4.4-4.6 (t)~45-50
N7-CH₂CH₂~2.7-2.9 (t)~30-35
N7-COOH-~175-180
N9-CH₂~4.3-4.5 (t)~43-48
N9-CH₂CH₂~2.6-2.8 (t)~28-33
N9-COOH-~173-178
Guanine C-2-~153-158
Guanine C-4-~150-155
Guanine C-5-~115-120
Guanine C-6-~158-163

Note: These are estimated values and can vary based on the solvent and other experimental conditions. 's' denotes a singlet and 't' denotes a triplet.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification and characterization of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. Purine derivatives, such as guanine and its analogs, exhibit characteristic UV absorption spectra due to the presence of conjugated double bonds in their heterocyclic ring systems. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption maxima that are characteristic of the guanine chromophore. The position and intensity of these absorption bands can be influenced by factors such as pH, solvent polarity, and substitution on the purine ring. researchgate.net The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. Once the molar absorptivity is known, the concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific wavelength.

UV-Vis spectroscopy is particularly useful for monitoring reactions involving the formation or degradation of this compound and for quantifying its presence in complex mixtures, often in conjunction with separation techniques like high-performance liquid chromatography (HPLC). mdpi.com

Table 2: Expected UV-Vis Absorption Data for Guanine Derivatives

Compound λmax (nm) at pH 7 Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Guanine~246, ~275~11,400 at 246 nm
9-Methylguanine~252, ~270 (sh)Not specified
Guanosine (B1672433)~253~13,700
This compoundExpected to be similar to substituted guaninesTo be determined experimentally

Note: λmax and ε values can vary with pH and solvent. (sh) indicates a shoulder. Data for guanine, 9-methylguanine, and guanosine are for comparison. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. semanticscholar.org The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups. pressbooks.pub

For this compound, IR spectroscopy can confirm the presence of key functional groups:

Carboxylic Acid Group (-COOH): This group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. libretexts.org

Guanine Ring: The C=O stretching vibration of the guanine ring is typically observed around 1700-1650 cm⁻¹. cdnsciencepub.com The N-H stretching vibrations of the amino group and the ring appear in the 3400-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the purine ring contribute to absorptions in the 1650-1450 cm⁻¹ region. nih.gov

Alkyl Chains (-CH₂-): The C-H stretching vibrations of the methylene groups in the carboxyethyl chains are expected in the 3000-2850 cm⁻¹ range. libretexts.org

The IR spectrum of this compound would therefore display a combination of these characteristic bands, providing strong evidence for its structure.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad, Strong
N-H (Amine and Ring)Stretch3400 - 3100Medium
C-H (Alkyl)Stretch3000 - 2850Medium
Carboxylic Acid C=OStretch1760 - 1690Strong
Guanine Ring C=OStretch1700 - 1650Strong
C=N, C=C (Ring)Stretch1650 - 1450Medium-Strong
C-O (Carboxylic Acid)Stretch1320 - 1210Strong
O-H (Carboxylic Acid)Bend1440 - 1395Medium

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample state (e.g., solid, solution). libretexts.orglibretexts.org

Computational and Theoretical Studies on 7,9 Bis 2 Carboxyethyl Guanine

Quantum Chemical Calculations of Formation Mechanisms and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the reaction pathways for the formation of DNA adducts. nih.gov The compound 7,9-Bis(2-carboxyethyl)guanine is a dialkylated product that can be formed from the reaction of guanine (B1146940) with alkylating agents such as β-propiolactone. acs.org

Computational studies have investigated the reaction between β-propiolactone and guanine, revealing the mechanism and energetics of adduct formation. nih.govacs.org The initial reaction typically occurs at the N7 position of guanine, the most nucleophilic site, to form 7-(2-carboxyethyl)guanine (B93588). researchgate.net A subsequent, second alkylation can then occur at the N9 position, yielding the 7,9-disubstituted product.

The reaction is proposed to proceed via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. nih.govacs.org In this process, the nucleophilic nitrogen atom of guanine attacks the β-carbon of β-propiolactone, leading to the opening of the lactone ring and the formation of a covalent bond. Quantum chemical models are used to calculate the activation free energies (ΔG‡) for these reactions, providing a quantitative measure of the reaction's feasibility. acs.org Calculations incorporating solvent effects are essential for accurately modeling these reactions under physiological conditions. nih.govresearchgate.net

Studies on the alkylation of a guanine model (methylguanine) by β-propiolactone show that the alkylation reaction is energetically more favorable than competing acylation reactions. nih.govacs.org The activation barrier for the alkylation of guanine is the lowest among all nucleobases, indicating that guanine is the most susceptible site for this type of damage. acs.org The calculated activation energies provide insight into the kinetics of the formation of both the initial 7-(2-carboxyethyl)guanine adduct and the subsequent this compound.

Below is a table summarizing representative calculated activation energies for the alkylation of a guanine model by β-propiolactone, illustrating the type of data generated from these quantum chemical studies.

Computational ModelReactionCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Gas PhaseGuanine N7-Alkylation29.9
SCRF Solvation ModelGuanine N7-Alkylation24.5
AMSOL Solvation ModelGuanine N7-Alkylation21.9

This table is illustrative and based on data for the mono-alkylation of a guanine model as detailed in the cited literature. acs.org The values highlight the significant influence of the computational model, particularly the inclusion of solvent effects, on the predicted reaction energetics.

Molecular Dynamics Simulations of Adduct-Modified DNA/RNA Structures

While quantum chemical calculations are ideal for studying bond-forming and bond-breaking events, molecular dynamics (MD) simulations are the preferred tool for exploring the conformational dynamics and structural impact of an adduct once it is part of a larger macromolecule like DNA or RNA. nih.govmdpi.com MD simulations use classical mechanics to simulate the motions of atoms in the system over time, providing a detailed picture of the biomolecule's flexibility and structure in solution. mdpi.comwesleyan.edu

Currently, specific MD simulation studies focusing exclusively on this compound within a DNA or RNA duplex are not widely available in published literature. However, based on extensive research on other bulky guanine adducts, we can predict the likely structural consequences. nih.govucl.ac.uk The presence of two carboxyethyl groups, one at N7 and another at N9, would introduce significant steric bulk and electrostatic changes into the nucleic acid structure.

An MD simulation of a DNA duplex containing this compound would be expected to reveal:

Helical Distortions: The bulky adduct would likely cause significant perturbations to the local and global B-form DNA structure. This could include bending of the helical axis, and alterations in parameters such as helical twist, roll, and slide. nih.gov

Groove Modification: The N7 position of guanine resides in the major groove of B-DNA. The addition of a carboxyethyl group here, and another at N9, would occupy considerable space within the major groove, potentially altering its width and accessibility to DNA-binding proteins, such as repair enzymes. rcsb.org

Base Pairing Disruption: The alkylation at N7 and N9 disrupts the imidazole (B134444) ring of guanine. This modification, coupled with the steric bulk of the adducts, would likely weaken or completely disrupt the Watson-Crick hydrogen bonds between the modified guanine and its complementary cytosine. This could lead to a base-displaced conformation where the modified guanine is pushed out of the helix. ucl.ac.uk

Increased Flexibility: The disruption of base pairing and stacking interactions often leads to an increase in the local flexibility of the DNA duplex around the lesion site.

The following interactive table outlines key structural parameters that would be analyzed in an MD simulation to quantify the impact of the this compound adduct on a DNA duplex.

Structural ParameterExpected Impact of AdductMethod of Analysis
Watson-Crick H-bondsWeakened or brokenDistance analysis over trajectory
Backbone Torsion AnglesSignificant deviation from B-DNA valuesDihedral angle analysis
Major Groove WidthWidened at the lesion siteHelical parameter analysis programs
Helical Axis BendingIncreased local and global bendingGlobal axis analysis
Root Mean Square Fluctuation (RMSF)Increased for nucleotides near the adductCalculation of atomic positional fluctuations

Prediction of Interaction Energies and Conformation Landscapes of this compound within Nucleic Acids

The conformational landscape of a nucleic acid describes the ensemble of different three-dimensional structures it can adopt. This landscape is dictated by the sum of all interaction energies within the molecule and with its environment. The introduction of a chemical modification like this compound profoundly alters this landscape by introducing new interactions and modifying existing ones. researchgate.net

Computational methods can be used to predict these interaction energies and map the key features of the new conformational landscape. cuni.cz The two carboxyethyl groups are particularly significant. At physiological pH, these carboxylic acid moieties would be deprotonated and negatively charged. This introduces strong electrostatic repulsion with the negatively charged phosphate (B84403) backbone of the nucleic acid. It also provides new opportunities for interactions with solvent molecules (water) and positive counterions (e.g., Na⁺, K⁺, Mg²⁺) that are crucial for stabilizing nucleic acid structures. cuni.cz

The key interactions governing the conformation of the adduct within a nucleic acid include:

Intra-molecular Repulsion: Strong electrostatic repulsion between the two carboxylate groups and the nearby phosphodiester backbone. This repulsion would be a major destabilizing factor.

Solvation and Counterion Binding: The negatively charged carboxylate groups would be extensively solvated by water molecules and would act as strong binding sites for positively charged ions. These interactions would be stabilizing and would significantly influence the preferred orientation of the carboxyethyl chains.

Stacking Interactions: The bulky, non-planar adduct would disrupt the normal pi-stacking interactions between adjacent base pairs, another source of destabilization. The precise conformation would likely involve a compromise to minimize this disruption while accommodating the adduct.

Interactions with Proteins: In a biological setting, the altered structure and electrostatic potential of the major groove would dramatically change the interaction energy with DNA-binding proteins, such as DNA polymerases or repair enzymes. The carboxylate groups could form specific hydrogen bonds or salt bridges with amino acid residues like lysine (B10760008) or arginine.

This table summarizes the types of non-covalent interactions that would be computationally evaluated to understand the conformational landscape of a this compound-modified nucleic acid.

Interaction TypeContributing MoietiesPredicted Nature of Interaction
ElectrostaticAdduct carboxylates and DNA phosphate backboneStrongly repulsive
ElectrostaticAdduct carboxylates and metal counterions (e.g., Na⁺)Strongly attractive (stabilizing)
Hydrogen BondingAdduct carboxylates and water moleculesStrongly attractive (stabilizing)
van der Waals / StackingAdduct and adjacent nucleobasesDisrupted; destabilizing
Hydrogen Bonding / Salt BridgeAdduct carboxylates and protein residues (e.g., Lys, Arg)Potentially strong and specific

Biological Occurrence and Research Significance of 7,9 Bis 2 Carboxyethyl Guanine

Detection of Related Carboxyethylated Guanine (B1146940) Adducts in Biological Samples

The presence of carboxyethylated guanine adducts in biological systems has been confirmed through sensitive analytical techniques. Notably, 7-(2'-carboxyethyl)guanine (7-CEGua) has been detected in human liver DNA, indicating its formation and persistence in human tissues. nih.govnih.gov A study utilizing liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) successfully identified 7-CEGua in all 24 human liver samples analyzed. The mean concentration was found to be 373 ± 320 fmol/μmol of guanine, which corresponds to approximately 74.6 adducts per 10⁹ nucleotides. nih.govnih.govacs.org The levels of this adduct ranged from 17 to 1189 fmol/μmol of guanine across the samples. nih.govnih.govacs.org

These findings demonstrate the ubiquitous nature of 7-CEGua in the human liver. nih.govnih.govacs.org The formation of 7-CEGua can result from exposure to carcinogenic nitrosamines such as N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA). nih.govnih.gov Additionally, endogenous sources, like acrylic acid, are considered plausible precursors to 7-CEGua formation. nih.govnih.govacs.org In experimental settings, the liver carcinogen 1-nitroso-5,6-dihydrouracil (B98791) has also been shown to form 7-CEGua both in vitro and in vivo. nih.gov

Table 1: Detection of 7-(2'-carboxyethyl)guanine in Human Liver DNA
ParameterValueReference
Number of Samples Analyzed24 nih.gov
Detection Frequency100% nih.gov
Mean Concentration (fmol/μmol Gua)373 ± 320 nih.govnih.govacs.org
Range of Concentration (fmol/μmol Gua)17 - 1189 nih.govnih.govacs.org
Equivalent Adducts per 10⁹ Nucleotides74.6 nih.govnih.govacs.org

Implications of Guanine Dialkylation in DNA Integrity and Repair Mechanisms

Alkylation at the N7 position of guanine is a frequent form of DNA damage. nih.govnih.gov The addition of an alkyl group at this position introduces a positive charge on the guanine ring system, which can destabilize the glycosidic bond and lead to depurination, creating an abasic site. nih.govnih.gov These abasic sites are non-instructional and can lead to mutations if not repaired.

The concept of dialkylation, as suggested by "7,9-Bis(2-carboxyethyl)guanine," implies the addition of carboxyethyl groups at both the N7 and N9 positions of guanine. While N7-alkylation is common, simultaneous alkylation at the N9 position, which is involved in the glycosidic bond to deoxyribose, would be a more complex and likely disruptive lesion. Such a modification would fundamentally alter the structure of the nucleoside, likely leading to significant distortion of the DNA double helix.

Bulky adducts in the major groove of DNA, where the N7 position of guanine resides, can impede the progression of DNA polymerases, thereby blocking DNA replication. nih.gov A dialkylated guanine would present an even greater steric hindrance, likely leading to a strong replication block.

Cells possess multiple DNA repair pathways to counteract the effects of alkylation damage. These include:

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions. It is initiated by a DNA glycosylase that recognizes and removes the damaged base. researchgate.netsmith.edu

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting lesions. nih.govnih.gov It is possible that a bulky dialkylated guanine adduct would be a substrate for NER.

Direct Reversal: Some forms of alkylation damage can be directly reversed by enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which transfers the alkyl group from the DNA to itself. nih.govyoutube.com

The specific repair mechanism for a hypothetical 7,9-dialkylated guanine is not known, but it would likely involve one of these major repair pathways, depending on the extent of helix distortion. The persistence of such lesions would have profound implications for genomic integrity, potentially leading to mutations and cell death.

Role as a Research Biomarker for Exposure to Specific Carcinogens or Endogenous Agents

N7-alkylguanine adducts, due to their abundance, are considered excellent biomarkers for assessing internal exposure to both direct-acting and metabolically activated carcinogens. nih.govnih.govresearchgate.net The detection of 7-CEGua in human tissues serves as a molecular dosimeter, providing a measure of exposure to its precursors.

Specific carcinogens linked to the formation of 7-CEGua include:

N-nitrososarcosine (NSAR): This nitrosamine (B1359907) is found in smoked and cured meats and can also be formed endogenously. nih.gov Elevated levels of NSAR have been detected in the urine of individuals in regions with a high incidence of esophageal and gastric cancers. nih.gov

3-(methylnitrosamino)propionic acid (MNPA): A significant source of human exposure to MNPA is smokeless tobacco. nih.gov It has also been detected in the urine of individuals on normal diets, with higher levels observed in areas with a greater risk of stomach cancer. nih.gov

1-nitroso-5,6-dihydrouracil (NDHU): This potent liver carcinogen has been shown to produce 7-CEGua in rats. nih.gov

Furthermore, the ubiquitous presence of 7-CEGua in human liver DNA suggests a potential role for endogenous sources in its formation. nih.govnih.govacs.org Acrylic acid, a reactive α,β-unsaturated carbonyl compound, is a likely endogenous precursor to 7-CEGua. nih.govnih.govacs.org

The measurement of 7-CEGua levels in biological samples can thus provide valuable information for molecular epidemiology studies, helping to link environmental or endogenous exposures to an increased risk of cancer.

Table 2: Precursors of 7-(2'-carboxyethyl)guanine
PrecursorSourceReference
N-nitrososarcosine (NSAR)Smoked/cured meats, endogenous formation nih.gov
3-(methylnitrosamino)propionic acid (MNPA)Smokeless tobacco, diet nih.gov
1-nitroso-5,6-dihydrouracil (NDHU)Experimental carcinogen nih.gov
Acrylic acidEndogenous sources nih.govnih.govacs.org

Contribution to Understanding Chemical Carcinogenesis at the Molecular Level

The study of carboxyethylated guanine adducts contributes significantly to our understanding of chemical carcinogenesis at the molecular level. The formation of these adducts is a critical initiating event in the multi-stage process of cancer development.

Alkylation of guanine at the N7 position can lead to several downstream biological consequences that promote carcinogenesis:

Depurination: The chemical instability of N7-alkylguanine adducts can lead to their spontaneous removal from the DNA backbone, creating apurinic (AP) sites. nih.gov These AP sites are non-coding lesions and can lead to the insertion of an incorrect base during DNA replication, resulting in mutations.

Replication Blockage: Bulky N7-adducts can stall DNA replication, which can trigger cellular responses such as apoptosis or the activation of error-prone translesion synthesis polymerases, further increasing the mutation rate. nih.gov

Conversion to More Persistent Lesions: N7-guanine adducts can undergo imidazole (B134444) ring-opening to form formamidopyrimidine (FAPy) adducts. nih.govresearchgate.net These FAPy lesions are more stable and persistent than their N7-alkylguanine precursors and are known to be mutagenic. nih.govresearchgate.net

By identifying and quantifying specific DNA adducts like 7-CEGua, researchers can trace the metabolic activation pathways of carcinogens and understand how they interact with cellular macromolecules. researchgate.net This knowledge is crucial for assessing the carcinogenic potential of various chemicals and for developing strategies for cancer prevention. The presence of 7-CEGua from both exogenous and endogenous sources highlights the complex interplay of environmental and internal factors in the etiology of human cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,9-Bis(2-carboxyethyl)guanine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of guanine derivatives using carboxyethylating agents (e.g., acrylic acid derivatives) under controlled pH (8–10) and temperature (40–60°C). Purification via reverse-phase HPLC with a C18 column and water/acetonitrile gradient (0.1% TFA) is recommended. Purity validation should combine NMR (¹H/¹³C for structural confirmation) and HPLC (≥95% purity threshold). Ensure solvents are deuterated for NMR and free of contaminants for reproducibility .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : For structural elucidation, use ¹H NMR in D₂O or DMSO-d₆ to identify carboxyethyl proton signals (δ 2.5–3.5 ppm) and guanine aromatic protons (δ 7.8–8.2 ppm).
  • IR Spectroscopy : Confirm carboxylate C=O stretching (1650–1700 cm⁻¹) and guanine NH/OH vibrations (3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode to verify molecular ion peaks (e.g., [M-H]⁻) .

Q. How should researchers design experiments to evaluate the compound’s reactivity with biological nucleophiles (e.g., amino acids)?

  • Methodological Answer : Use kinetic studies under physiological conditions (pH 7.4, 37°C) with excess nucleophile (e.g., cysteine or lysine). Monitor reaction progress via UV-Vis (λ = 260 nm for guanine derivatives) or LC-MS. Include controls (e.g., nucleophile-free solutions) to distinguish spontaneous degradation from reactivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • If NMR signals overlap, employ 2D NMR (COSY, HSQC) to resolve connectivity.
  • For ambiguous MS fragments, use tandem MS (MS/MS) with collision-induced dissociation.
  • Reference computational simulations (DFT for IR/NMR predictions) to align experimental and theoretical data .

Q. What strategies ensure reliable stability studies of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C, 75% RH) with periodic sampling. Analyze degradation products via HPLC-UV/MS. Use Arrhenius modeling to extrapolate shelf-life at 25°C. Include chelating agents (e.g., EDTA) in buffers to mitigate metal-catalyzed oxidation .

Q. Which computational methods effectively complement experimental studies on this compound’s interactions with enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., methyltransferases).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics for detailed mechanistic insights into covalent adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.